2-Amino-5,7-dimethyl-3-propylquinoline
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Overview
Description
2-Amino-5,7-dimethyl-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has gained attention due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dimethyl-3-propylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like ionic liquids and ultrasound irradiation, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethyl-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Amino-5,7-dimethyl-3-propylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethyl-3-propylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it can interact with DNA and proteins, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler analogue with similar biological activities.
5,7-Dimethylquinoline: Lacks the amino group but shares the methyl substitutions.
3-Propylquinoline: Similar structure but without the amino and methyl groups.
Uniqueness
2-Amino-5,7-dimethyl-3-propylquinoline is unique due to the combination of its amino, methyl, and propyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
5,7-dimethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-4-5-11-8-12-10(3)6-9(2)7-13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16) |
InChI Key |
JXZZJPZNJICHOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C(C=C2N=C1N)C)C |
Origin of Product |
United States |
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